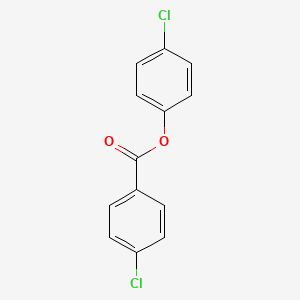
Acetic acid;oxolane-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;oxolane-2,5-diol is a compound that combines the properties of acetic acid and oxolane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), widely known for its role in vinegar. Oxolane-2,5-diol, also known as tetrahydrofuran-2,5-diol, is a diol derivative of tetrahydrofuran, a cyclic ether. The combination of these two components results in a compound with unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran: A cyclic ether with similar structural features but lacks the diol functionality.
Succinic anhydride: An anhydride derivative with different reactivity and applications.
Dioxolane: A related cyclic acetal with distinct chemical properties.
Uniqueness
Acetic acid;oxolane-2,5-diol is unique due to its combination of acetic acid and diol functionalities, providing a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it valuable in both research and industrial settings.
Eigenschaften
CAS-Nummer |
7108-66-9 |
|---|---|
Molekularformel |
C8H16O7 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
acetic acid;oxolane-2,5-diol |
InChI |
InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4) |
InChI-Schlüssel |
PHDLSWRGKDUZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1CC(OC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




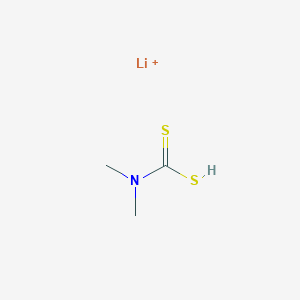


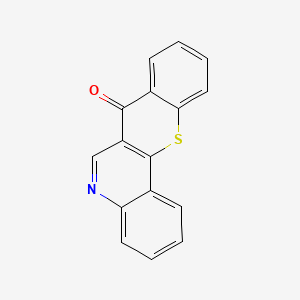
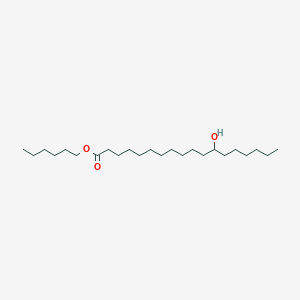

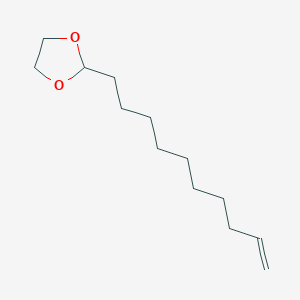

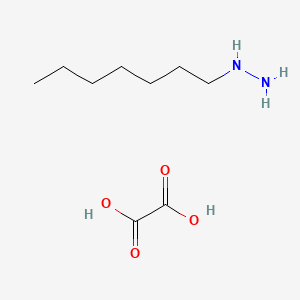
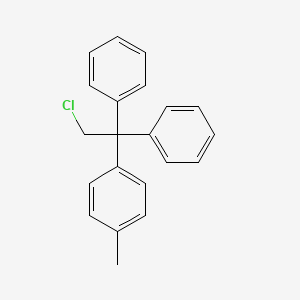
![5-Methyl[1,5]thiazocane](/img/structure/B14722915.png)
